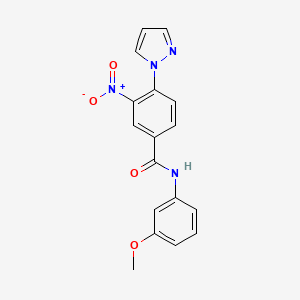

N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c1-25-14-5-2-4-13(11-14)19-17(22)12-6-7-15(16(10-12)21(23)24)20-9-3-8-18-20/h2-11H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDAHCBCVNMJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-(1H-pyrazol-1-yl)benzoic acid to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 3-methoxyaniline under appropriate conditions to form the desired carboxamide.

Nitration: The nitration of 4-(1H-pyrazol-1-yl)benzoic acid can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield.

Coupling Reaction: The nitrated intermediate is then reacted with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

Reduction: N-(3-methoxyphenyl)-3-amino-4-(1H-pyrazol-1-yl)benzenecarboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-methoxy-4-(1H-pyrazol-1-yl)benzoic acid and 3-methoxyaniline.

Scientific Research Applications

N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: It can be used in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the pyrazolyl and methoxyphenyl groups can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

*Molecular weight calculated based on formula.

†Extrapolated from 4-methoxy analog due to structural similarity.

‡Inferred from TRPV1 antagonist analogs (e.g., cinnamides in ).

§Suggested by ’s discussion of carbon-11 labeled TRPV1 ligands.

Key Observations:

Substituent Effects on Physical Properties :

- Electron-donating groups (e.g., methoxy) : The 4-methoxy analog (C₁₇H₁₄N₄O₄) has a lower density (1.35 g/cm³) compared to the 3-chloro derivative (1.44 g/cm³), likely due to reduced steric bulk and polarity .

- Halogen substituents (Cl, F) : Chlorine increases molecular weight and density, while fluorine reduces weight slightly (C₁₆H₁₁FN₄O₃: 338.28 g/mol) .

Synthetic Routes :

- While direct synthesis data for the target compound are absent, highlights a one-pot reductive cyclization method using sodium dithionite and DMSO for structurally related benzimidazole carboxamides. Similar strategies may apply for introducing the pyrazole and nitro groups .

Biological Relevance :

- discusses TRPV1 antagonists with methoxyphenyl groups, suggesting that the target compound’s nitro and pyrazole motifs could enhance binding affinity or metabolic stability in receptor-targeted drug design .

Commercial and Research Use :

- Analogs like the 4-methoxy and 2-chloro derivatives are commercially available (e.g., Matrix Scientific, Parchem Chemicals), indicating their utility as intermediates in medicinal chemistry .

Biological Activity

N-(3-Methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by its IUPAC name as well as its molecular formula and weight:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H16N4O4 |

| Molecular Weight | 328.32 g/mol |

The structure features a methoxyphenyl group, a nitro group, and a pyrazole moiety, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting pathways involved in inflammation and cancer progression.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. For instance, in vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in breast and colon cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. In animal models, treatment with this compound resulted in reduced inflammation markers and improved clinical scores.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor effects.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to the control group, suggesting its efficacy as an anti-inflammatory agent.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study Type | Findings |

|---|---|

| In Vitro Antitumor | Significant inhibition of MCF-7 and HT29 cells; induction of apoptosis observed. |

| In Vivo Anti-inflammatory | Reduced edema in rat models; decreased levels of pro-inflammatory cytokines. |

| Enzyme Inhibition | Effective COX inhibitor; potential for use in treating inflammatory diseases. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, and how can purity be ensured?

- Methodological Answer :

- Step 1 : Start with a coupling reaction between 3-nitro-4-(1H-pyrazol-1-yl)benzoyl chloride and 3-methoxyaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Step 3 : Purify via column chromatography (silica gel, gradient elution). Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water 70:30) and characterize via / NMR, FT-IR, and HRMS .

- Key Consideration : Avoid hydrolysis of the nitro group by controlling reaction temperature (<40°C) and moisture levels.

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

- Methodological Answer :

- Step 1 : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).

- Step 2 : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Step 3 : Use SHELXT for structure solution and SHELXL for refinement (rigorous validation via R-factor and residual density analysis) .

- Common Pitfalls : Twinning or disorder in the nitro/pyrazole moieties may require alternative space groups or restraints .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- Assay Design :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi) .

- Cytotoxicity : MTT assay (IC in cancer cell lines like HeLa or MCF-7) .

- Controls : Include ciprofloxacin (antimicrobial) and doxorubicin (cytotoxicity) as positive controls.

- Data Interpretation : Normalize results to solvent-only controls and validate with triplicate runs .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro position, methoxy group) influence bioactivity?

- Methodological Answer :

- SAR Strategy :

Syntize analogs (e.g., 4-nitro vs. 2-nitro; 3-methoxy vs. 4-methoxy).

Compare bioactivity (e.g., IC, MIC) and logP values (HPLC-derived).

- Example Findings :

| Substituent Position | MIC (µg/mL, S. aureus) | logP |

|---|---|---|

| 3-Nitro, 3-OCH | 12.5 ± 1.2 | 2.8 |

| 4-Nitro, 4-OCH | 25.0 ± 2.1 | 3.1 |

Q. How can computational modeling predict binding modes to biological targets?

- Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina) against validated targets (e.g., E. coli DNA gyrase or human topoisomerase II).

- Step 2 : Validate docking poses via MD simulations (AMBER, 100 ns) to assess stability.

- Step 3 : Correlate binding energy (ΔG) with experimental IC.

- Key Reference : Pyrazole-carboxamides often interact via H-bonding with catalytic residues (e.g., Tyr122 in gyrase) .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

- Methodological Answer :

- Approach 1 : Formulate as a cyclodextrin inclusion complex (e.g., β-cyclodextrin, 1:2 molar ratio) .

- Approach 2 : Synthesize water-soluble prodrugs (e.g., phosphate esters at the methoxy group).

- Validation : Measure solubility via shake-flask method (UV-Vis at λ) and confirm stability via HPLC .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer :

- Root Cause Analysis :

- Variable 1 : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231).

- Variable 2 : Assay conditions (e.g., serum concentration, incubation time).

- Resolution :

Replicate experiments under standardized protocols (e.g., CLSI guidelines).

Use orthogonal assays (e.g., ATP-based viability vs. MTT) .

Q. What isotopic labeling methods enable mechanistic studies (e.g., , )?

- Methodological Answer :

- Labeling Strategy :

- -Methoxy Group : React 3-hydroxy precursor with (KCO, DMF, 60°C).

- -Pyrazole : Catalytic tritiation of a brominated precursor .

- Application : Use in autoradiography to track tissue distribution or metabolite profiling via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.